molecular formula C9H8N2O2 B237455 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate CAS No. 133587-38-9

2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate

货号 B237455
CAS 编号: 133587-38-9
分子量: 234.2 g/mol
InChI 键: HNVBUXTUHPMTRW-JSXJEZROSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate, also known as homogentisate 1,2-dioxygenase inhibitor (HDI), is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HDI is an inhibitor of homogentisate 1,2-dioxygenase, an enzyme that plays a crucial role in the breakdown of tyrosine and phenylalanine in the body.

作用机制

HDI works by binding to the active site of 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoatee 1,2-dioxygenase, which prevents the enzyme from catalyzing the conversion of homogentisic acid to maleylacetoacetic acid. This results in the accumulation of homogentisic acid in the body, which can be excreted in the urine.
Biochemical and Physiological Effects:
HDI has been shown to effectively reduce the levels of homogentisic acid in the urine of alkaptonuria patients. This can improve the symptoms of the disease, such as joint pain and stiffness. However, HDI has also been shown to cause an increase in the levels of tyrosine and phenylalanine in the blood, which can lead to adverse effects such as liver damage and neurological problems.

实验室实验的优点和局限性

HDI has several advantages for lab experiments, such as its high purity and stability. However, its high cost and limited availability can be a limitation for some experiments.

未来方向

There are several future directions for the research of HDI. One potential application is in the treatment of other metabolic disorders that result in the accumulation of homogentisic acid, such as ochronosis and tyrosinemia. Additionally, further studies are needed to evaluate the long-term safety and efficacy of HDI in the treatment of alkaptonuria. Finally, the development of new synthesis methods for HDI could improve its availability and reduce its cost.

合成方法

The synthesis of HDI involves the reaction of 2-hydroxyphenylacetic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to form the final HDI compound. The synthesis method has been optimized to produce high yields of HDI with minimal impurities.

科学研究应用

HDI has been extensively studied for its potential applications in the treatment of alkaptonuria, a rare metabolic disorder that results in the accumulation of homogentisic acid in the body. HDI inhibits the activity of 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoatee 1,2-dioxygenase, which prevents the breakdown of homogentisic acid and reduces its accumulation in the body. Studies have shown that HDI can effectively reduce the levels of homogentisic acid in the urine of alkaptonuria patients, which can improve their quality of life.

属性

CAS 编号

133587-38-9

分子式

C9H8N2O2

分子量

234.2 g/mol

IUPAC 名称

(2Z,4E)-2-hydroxy-6-(2-hydroxyphenyl)-6-oxohexa-2,4-dienoic acid

InChI

InChI=1S/C12H10O5/c13-9-5-2-1-4-8(9)10(14)6-3-7-11(15)12(16)17/h1-7,13,15H,(H,16,17)/b6-3+,11-7-

InChI 键

HNVBUXTUHPMTRW-JSXJEZROSA-N

手性 SMILES

C1=CC=C(C(=C1)/C(=C/C=C/C(=O)C(=O)O)/O)O

SMILES

C1=CC=C(C(=C1)C(=O)C=CC=C(C(=O)O)O)O

规范 SMILES

C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)O

同义词

2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate
2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoic acid
HOHPDA

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。